molecular formula C16H14N2O2S B11516623 Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate

Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate

Cat. No.: B11516623
M. Wt: 298.4 g/mol
InChI Key: UZPZFCRZWHVVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate is an organic compound with a complex structure that includes a pyridine ring substituted with cyano, methyl, and phenyl groups, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, methyl, and phenyl substituents. The final step involves the formation of the thioester group.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source. The methyl and phenyl groups are typically added through alkylation and arylation reactions, respectively.

    Formation of Thioester: The thioester group is formed by reacting the pyridine derivative with methyl thioglycolate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioester group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring and the pyridine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The cyano and thioester groups are particularly important for these interactions, as they can form strong bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)oxy]acetate
  • Ethyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate
  • Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]propionate

Uniqueness

Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, or specificity in certain reactions or biological assays.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 2-(3-cyano-4-methyl-6-phenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C16H14N2O2S/c1-11-8-14(12-6-4-3-5-7-12)18-16(13(11)9-17)21-10-15(19)20-2/h3-8H,10H2,1-2H3

InChI Key

UZPZFCRZWHVVIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.